Introduction: The Piperidin-4-one Scaffold in Modern Medicinal Chemistry
Introduction: The Piperidin-4-one Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Ethylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological targets. Within this class, the piperidin-4-one substructure is a particularly versatile synthetic intermediate, serving as a precursor for compounds with diverse pharmacological activities, including anticancer, anti-HIV, and analgesic properties.[2][3] This guide focuses on a specific, yet highly valuable derivative: 3-Ethylpiperidin-4-one hydrochloride . The introduction of an ethyl group at the 3-position provides a crucial lipophilic handle and a stereocenter, offering chemists a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, consolidating the known chemical properties, proposing a logical synthetic pathway, and exploring the potential applications of this important building block.
Section 1: Core Chemical and Physical Properties
3-Ethylpiperidin-4-one hydrochloride is a heterocyclic compound that combines the structural features of a secondary amine, a ketone, and an alkyl substituent. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base form.[4]
Chemical Structure
The molecule consists of a six-membered piperidine ring with a ketone at the 4-position and an ethyl group at the 3-position. The nitrogen atom is protonated and associated with a chloride counter-ion.
Caption: Chemical structure of 3-Ethylpiperidin-4-one Hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties for 3-Ethylpiperidin-4-one hydrochloride. This data is essential for experimental design, including solvent selection, reaction temperature, and storage protocols.
| Property | Value | Source |
| IUPAC Name | 3-ethylpiperidin-4-one;hydrochloride | [5] |
| CAS Number | 324769-01-9 | [5] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.65 g/mol | [5] |
| Appearance | White to light yellow crystalline powder (Typical) | [6][7] |
| Purity | ≥95.0% | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol. | [4][8] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | [5][9] |
Section 2: Synthesis and Characterization
While multiple strategies exist for synthesizing piperidone cores, a robust and common approach involves a multi-step sequence starting from readily available precursors. The following represents a plausible and logical pathway for the laboratory-scale synthesis of 3-Ethylpiperidin-4-one hydrochloride.
Proposed Synthetic Workflow
The synthesis can be conceptualized as the formation of a protected piperidone ring, followed by alkylation at the alpha-position to the ketone, and subsequent deprotection to yield the final hydrochloride salt. This approach provides good control over the introduction of the ethyl group.
Caption: Proposed workflow for the synthesis of 3-Ethylpiperidin-4-one HCl.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology based on established organic chemistry principles for the synthesis of substituted piperidones.[10] Researchers should adapt and optimize conditions based on laboratory-specific findings.
Step 1: Synthesis of N-benzyl-3-ethyl-4-piperidone
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Enamine Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Alkylation: Cool the reaction mixture to room temperature. Add ethyl iodide (1.5 eq) dropwise and stir the mixture overnight.
-
Hydrolysis & Work-up: Add 2M hydrochloric acid to the reaction mixture and stir vigorously for 2-3 hours to hydrolyze the iminium salt. Separate the aqueous layer and extract the organic layer with 2M HCl. Basify the combined aqueous layers with NaOH until pH > 10 and extract with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-benzyl-3-ethyl-4-piperidone.
Step 2: Deprotection and Salt Formation
-
Hydrogenolysis: Dissolve the purified N-benzyl-3-ethyl-4-piperidone (1.0 eq) in ethanol. Add 10% Palladium on carbon (5 mol%).
-
Acidification: To this suspension, add a 2M solution of HCl in ethanol (1.1 eq).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or GC-MS indicates complete consumption of the starting material.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Crystallization: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure 3-Ethylpiperidin-4-one hydrochloride.
Spectroscopic Characterization (Expected)
For a researcher who has synthesized this compound, analytical data is crucial for structure confirmation. The following table outlines the expected spectroscopic signatures.[11]
| Technique | Expected Features |
| ¹H NMR | ~0.9-1.1 ppm (t, 3H): Methyl protons of the ethyl group. ~1.6-1.9 ppm (q, 2H): Methylene protons of the ethyl group. ~2.5-3.8 ppm (m, 7H): Complex multiplets corresponding to the piperidine ring protons. ~9.0-10.0 ppm (br s, 2H): Exchangeable protons from the protonated amine (NH₂⁺). |
| ¹³C NMR | ~10-15 ppm: Ethyl CH₃. ~20-25 ppm: Ethyl CH₂. ~40-60 ppm: Piperidine ring carbons (C2, C3, C5, C6). ~205-210 ppm: Ketone carbonyl carbon (C4). |
| IR (Infrared) | ~2800-3000 cm⁻¹: C-H stretching. ~2400-2700 cm⁻¹: Broad amine salt (N-H) stretching. ~1715-1725 cm⁻¹: Strong carbonyl (C=O) stretching. |
| MS (Mass Spec) | [M+H]⁺: Expected at m/z = 128.107 (for the free base C₇H₁₃NO). |
Section 3: Chemical Reactivity and Applications
The synthetic utility of 3-Ethylpiperidin-4-one hydrochloride stems from the reactivity of its two key functional groups: the ketone and the secondary amine. This dual reactivity allows it to serve as a versatile scaffold for building more complex molecules.
Key Reaction Pathways
The diagram below illustrates the primary reaction sites, which are central to its role as a building block in drug development.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 3-Ethyl-4-piperidone hydrochloride 95.00% | CAS: 324769-01-9 | AChemBlock [achemblock.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl 4-piperidone-3-carboxylate hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]
- 8. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Piperidone synthesis [organic-chemistry.org]
- 11. alpaipars.com [alpaipars.com]
